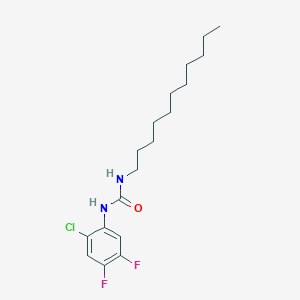![molecular formula C23H20ClN3O3 B15018746 4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate](/img/structure/B15018746.png)
4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes a chlorophenyl group, a formamido group, and a dimethylamino benzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-(DIMETHYLAMINO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenyl isocyanate with an appropriate amine to form the formamido intermediate. This intermediate is then reacted with 4-(dimethylamino)benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-(DIMETHYLAMINO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-(DIMETHYLAMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-(DIMETHYLAMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action can include signal transduction pathways, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenyl benzoate
- 4-Dimethylaminobenzoic acid
- 4-Chlorophenyl isocyanate
Uniqueness
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-(DIMETHYLAMINO)BENZOATE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. Unlike its similar compounds, this compound exhibits a broader range of reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H20ClN3O3 |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C23H20ClN3O3/c1-27(2)20-11-7-18(8-12-20)23(29)30-21-13-3-16(4-14-21)15-25-26-22(28)17-5-9-19(24)10-6-17/h3-15H,1-2H3,(H,26,28)/b25-15+ |
Clé InChI |
AXJOIPAVLPFBLK-MFKUBSTISA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B15018663.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B15018670.png)
![N-[2-(octadecylsulfanyl)ethyl]hexadecanamide](/img/structure/B15018683.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15018686.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B15018704.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B15018706.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018709.png)
![N'-[(E)-[5-(Morpholin-4-YL)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B15018719.png)

![3-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15018731.png)
![N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15018741.png)
![4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate](/img/structure/B15018754.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018758.png)
